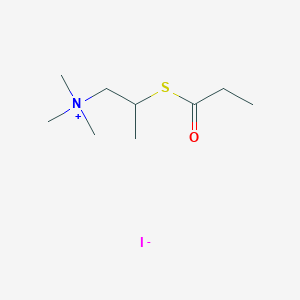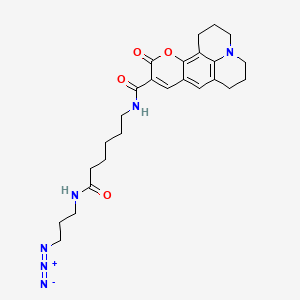
Coumarin 343 X azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Coumarin 343 X azide is a blue-emitting fluorophore with an emission maximum around 480 nm. It is commonly used in fluorescence resonance energy transfer (FRET) applications, where it can act as a donor to transfer energy to other fluorophores. The azide group in this compound allows it to participate in click chemistry reactions, forming stable triazole linkages when reacted with alkynes.
準備方法
Synthetic Routes and Reaction Conditions: Coumarin 343 X azide can be synthesized through a multi-step organic synthesis process. The reaction conditions typically require the use of strong bases and oxidizing agents to achieve the desired transformations.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reagent addition. The process is optimized to maximize yield and purity while minimizing by-products and waste.
化学反応の分析
Types of Reactions: Coumarin 343 X azide undergoes various chemical reactions, including:
Oxidation: The coumarin core can be oxidized to form derivatives with different electronic properties.
Reduction: Reduction reactions can be used to modify the azide group or other functional groups on the molecule.
Substitution: The azide group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and alkynes are used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized coumarin derivatives with altered fluorescence properties.
Reduction: Reduced azide derivatives or other functionalized coumarins.
Substitution: Triazole-linked products formed through click chemistry reactions.
科学的研究の応用
Coumarin 343 X azide is widely used in scientific research due to its unique properties:
Chemistry: It is used in the study of reaction mechanisms and the development of new synthetic methods.
Biology: The compound is employed in fluorescence imaging and labeling of biological molecules.
Medicine: It is used in drug discovery and development, particularly in the design of fluorescent probes for diagnostic purposes.
Industry: this compound is utilized in the production of fluorescent dyes and materials for various industrial applications.
作用機序
The mechanism by which Coumarin 343 X azide exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The azide group can react with alkynes to form triazole linkages, which are stable and can be used to label or modify biological molecules.
Pathways: In FRET applications, the energy transfer from this compound to other fluorophores occurs through non-radiative dipole-dipole interactions.
類似化合物との比較
Coumarin 343 X azide is compared with other similar compounds to highlight its uniqueness:
Fluorescein: While both are used in FRET applications, fluorescein emits green light, whereas this compound emits blue light.
Rhodamine: Rhodamine is another fluorophore used in similar applications, but it has different spectral properties and chemical reactivity.
BODIPY: BODIPY dyes are known for their high fluorescence quantum yield, but this compound offers unique advantages in click chemistry reactions due to its azide group.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
特性
分子式 |
C25H32N6O4 |
|---|---|
分子量 |
480.6 g/mol |
IUPAC名 |
N-[6-(3-azidopropylamino)-6-oxohexyl]-4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide |
InChI |
InChI=1S/C25H32N6O4/c26-30-29-12-6-11-27-21(32)9-2-1-3-10-28-24(33)20-16-18-15-17-7-4-13-31-14-5-8-19(22(17)31)23(18)35-25(20)34/h15-16H,1-14H2,(H,27,32)(H,28,33) |
InChIキー |
ZRKQCSLPBMELEA-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C3C(=C4C(=C2)C=C(C(=O)O4)C(=O)NCCCCCC(=O)NCCCN=[N+]=[N-])CCCN3C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


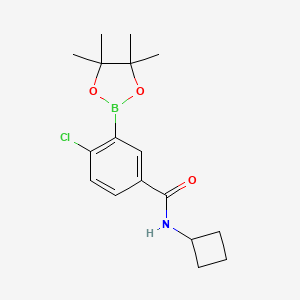
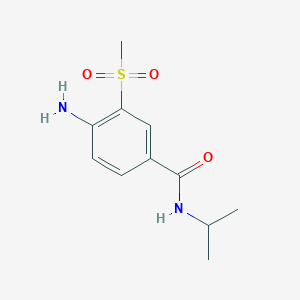
![(5E)-2-mercapto-5-[(5-methyl-2-thienyl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B15339913.png)
![4-(Trifluoromethyl)benzo-[b]-furo-[2,3-b]-pyridin-2(1H)-one](/img/structure/B15339916.png)
![3-[6-(Trifluoromethyl)-3-indolyl]-1-propanamine](/img/structure/B15339917.png)
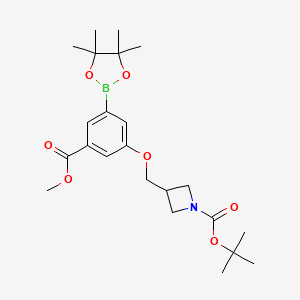
![N'-[1-(3-aminophenyl)ethylidene]-3-chloro-1-benzo[b]thiophene-2-carbohydrazide](/img/structure/B15339927.png)
![3-[3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/structure/B15339928.png)
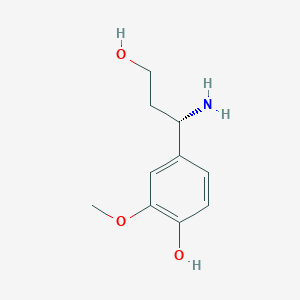
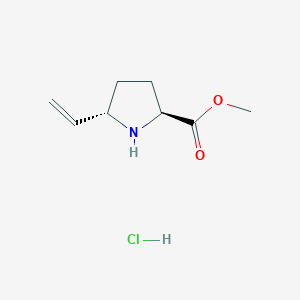
![N'-[(1E)-1-(4-aminophenyl)ethylidene]-2-iodobenzohydrazide](/img/structure/B15339947.png)

